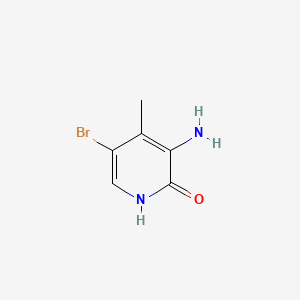

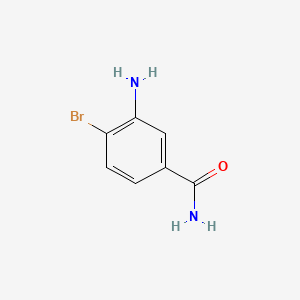

3-Amino-4-bromobenzamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

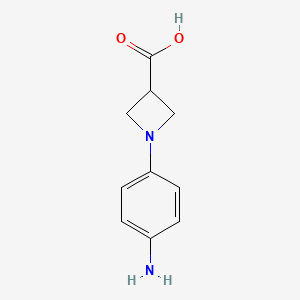

3-Amino-4-bromobenzamide is a chemical compound with the molecular formula C7H7BrN2O . It has a molecular weight of 215.05 .

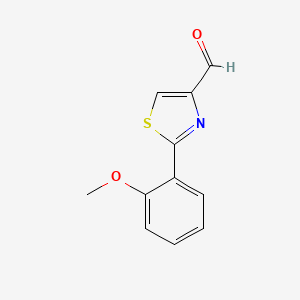

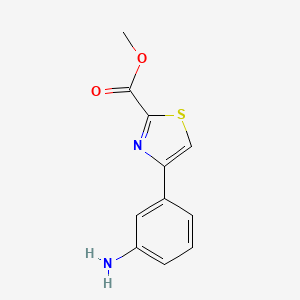

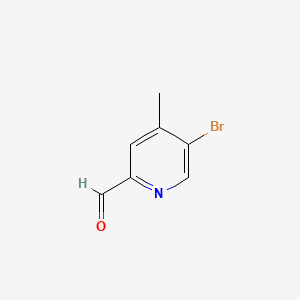

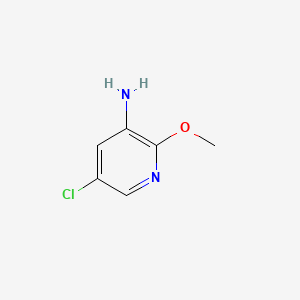

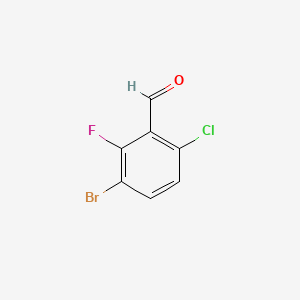

Molecular Structure Analysis

The InChI code for 3-Amino-4-bromobenzamide is 1S/C7H7BrN2O/c8-5-2-1-4 (7 (10)11)3-6 (5)9/h1-3H,9H2, (H2,10,11) . This indicates that the molecule consists of a benzamide group with an amino group at the 3rd position and a bromo group at the 4th position on the benzene ring.Aplicaciones Científicas De Investigación

Chemical Synthesis and Compound Development

Synthetic Pathways : 3-Amino-4-bromobenzamide is a critical intermediate in synthesizing a variety of complex molecules. For example, it is utilized in the CuI-catalyzed reactions to produce 3-substituted isocoumarins and quinazolinones, offering a pathway to develop compounds with potential biological activities (Cai, Wang, & Xi, 2012); (Xu, Jiang, & Ma, 2012).

Copper-Catalyzed Reactions : The compound has been employed in copper-catalyzed direct amination of ortho-functionalized haloarenes, showcasing its value in constructing aromatic amines, a fundamental structure in many pharmaceuticals (Zhao, Fu, & Qiao, 2010).

Mecanismo De Acción

Target of Action

The primary target of 3-Amino-4-bromobenzamide is poly ADP ribose polymerase (PARP) . PARP is an enzyme responsible for DNA repair, transcription control, and programmed cell death .

Mode of Action

3-Amino-4-bromobenzamide interacts with its target, PARP, by mimicking the structure of nicotinamide adenine dinucleotide (NAD+) . When PARP is activated, it rapidly uses up stores of NAD+ in the cell as it performs DNA repair . The structure of 3-Amino-4-bromobenzamide is similar to that of NAD+, so it binds to PARP and prevents it from using up NAD+ .

Biochemical Pathways

The biochemical pathway primarily affected by 3-Amino-4-bromobenzamide is the DNA repair pathway . By inhibiting PARP, 3-Amino-4-bromobenzamide disrupts the normal function of this pathway, leading to a decrease in DNA repair and an increase in programmed cell death .

Result of Action

The result of 3-Amino-4-bromobenzamide’s action is a decrease in DNA repair and an increase in programmed cell death . This is due to its inhibition of PARP, which normally uses NAD+ to repair DNA . By preventing PARP from using NAD+, 3-Amino-4-bromobenzamide disrupts the normal function of the DNA repair pathway .

Action Environment

The action, efficacy, and stability of 3-Amino-4-bromobenzamide can be influenced by various environmental factors These may include the presence of other drugs or substances in the body, the pH of the environment, and the temperature.

Propiedades

IUPAC Name |

3-amino-4-bromobenzamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7BrN2O/c8-5-2-1-4(7(10)11)3-6(5)9/h1-3H,9H2,(H2,10,11) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GWQQRVWVDJNYIK-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C(=O)N)N)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7BrN2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

215.05 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

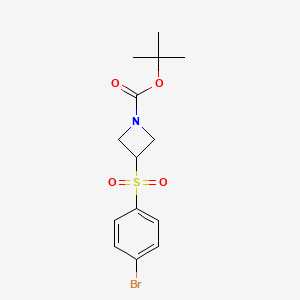

![N-BOC-3-[(3-Bromobenzene)sulfonyl]azetidine](/img/structure/B582025.png)

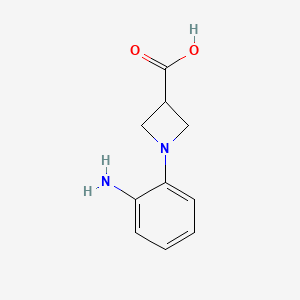

![2-Amino-6-chloroimidazo[1,2-b]pyridazine](/img/structure/B582029.png)